molecular formula C15H22BNO4 B1407682 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1351380-35-2

2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1407682
CAS RN: 1351380-35-2
M. Wt: 291.15 g/mol
InChI Key: MWMBUPUWMPNKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C15H22BNO4 and its molecular weight is 291.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Analyses

A study focused on boric acid ester intermediates with benzene rings, relevant to the chemical , demonstrated the synthesis and confirmation of compound structures using various spectroscopic techniques and mass spectrometry. The compounds' molecular structures were also calculated using Density Functional Theory (DFT), showing consistency with crystal structures determined by X-ray diffraction. This highlights the compound's potential in structural and conformational analyses in chemistry (Huang et al., 2021).

Molecular Electrostatic Potential and Frontier Molecular Orbitals

The same study also investigated the molecular electrostatic potential and frontier molecular orbitals of compounds similar to the chemical . These investigations are crucial in revealing some physicochemical properties of the compounds, thus aiding in understanding their behavior in different chemical environments (Huang et al., 2021).

Synthesis and Scale-up in Medicinal Chemistry

Another study highlights the synthesis and scale-up of medicinally important compounds using a variant of the chemical . This demonstrates its utility in the large-scale synthesis of compounds that could have medicinal applications, showcasing its significance in drug development and pharmaceutical research (Bethel et al., 2012).

Application in Suzuki Coupling Reactions

The chemical's application extends to Suzuki coupling reactions, a pivotal method in organic chemistry for creating carbon-carbon bonds. This application is crucial for synthesizing various organic compounds, indicating the compound's importance in synthetic organic chemistry (Li et al., 2005).

properties

IUPAC Name

2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-5-6-13(17-9-11)19-12-7-8-18-10-12/h5-6,9,12H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMBUPUWMPNKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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